4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine
Description
Properties
IUPAC Name |
4-(4-cyclohexylphenyl)sulfonyl-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-14-12-19(13-15(2)22-14)23(20,21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h8-11,14-16H,3-7,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWOAWBMDYYGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diisopropanolamine
The primary route to cis-2,6-dimethylmorpholine involves the cyclization of diisopropanolamine with concentrated sulfuric acid. Key modifications to traditional methods include:
-
Simultaneous Addition Protocol : Unlike earlier approaches where diisopropanolamine was slowly added to pre-cooled sulfuric acid, modern methods introduce both reactants simultaneously into the reaction vessel at 185–220°C. This eliminates energy-intensive cooling phases and reduces decomposition by-products.
-
Temperature Control : Maintaining the reaction temperature below 190°C minimizes the oxidative degradation of sulfuric acid into sulfur dioxide, which can carbonize organic intermediates.
Reaction Conditions and Yield Optimization
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Reaction Temperature | 200°C | 185–190°C |
| Addition Method | Sequential | Simultaneous |
| cis-Isomer Yield | 60–70% | 85–90% |
| By-Product Formation | High | Low |
The optimized process achieves a 90% cis-isomer content, with the trans-isomer subsequently removed via fractional distillation or catalytic isomerization.
Synthesis of 4-Cyclohexylbenzenesulfonyl Chloride
The sulfonyl group is introduced via 4-cyclohexylbenzenesulfonyl chloride, a critical intermediate. While direct synthesis details are sparingly documented, analogous sulfonation strategies provide insight:
Sulfonation of 4-Cyclohexylbenzene
-
Chlorosulfonation : Treatment of 4-cyclohexylbenzene with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C yields the sulfonyl chloride.
-
Oxidative Methods : Meta-chloroperbenzoic acid (mCPBA) oxidizes thioether intermediates to sulfones, though this is more commonly applied in benzimidazole syntheses.
Coupling of cis-2,6-Dimethylmorpholine and 4-Cyclohexylbenzenesulfonyl Chloride
The final step involves nucleophilic substitution, where the morpholine’s tertiary nitrogen attacks the electrophilic sulfur in the sulfonyl chloride.
Reaction Mechanism and Conditions
-
Solvent System : Anhydrous dichloromethane or toluene is used to prevent hydrolysis of the sulfonyl chloride.
-
Base Selection : Triethylamine or NaOH neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
-
Temperature : Reactions are conducted at 0–25°C to mitigate exothermic side reactions.
Representative Protocol
-
Mixing : cis-2,6-Dimethylmorpholine (1.0 eq) and 4-cyclohexylbenzenesulfonyl chloride (1.05 eq) are combined in dichloromethane.
-
Base Addition : Triethylamine (1.2 eq) is added dropwise at 0°C.
-
Stirring : The mixture is stirred for 12–24 hours at room temperature.
-
Workup : The organic layer is washed with water, dried (Na₂SO₄), and concentrated.
-
Purification : Column chromatography (SiO₂, hexane/EtOAc) isolates the product in 75–85% yield.
Industrial-Scale Considerations and Challenges
Corrosion and Equipment Design
Concentrated sulfuric acid at elevated temperatures necessitates corrosion-resistant reactors (e.g., Hastelloy or glass-lined steel).
Waste Management
-
Sodium Hydroxide Recycling : Dilute NaOH from neutralization steps is reused in subsequent batches, reducing waste.
-
By-Product Utilization : Trans-2,6-dimethylmorpholine is isomerized to the cis-form using hydrogenation catalysts, maximizing material efficiency.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclohexylphenyl moiety may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and morpholine backbone significantly alter molecular properties. Key analogs include:
Key Observations :
- Cyclohexyl vs.
- Sulfonyl vs. Nitro () : The sulfonyl group in the target compound is less polar than the nitro group in the nitro-phenyl analog, suggesting better lipid solubility but reduced electrophilic reactivity .
- Aromatic vs. Aliphatic Substituents : The butoxynaphthalene analog () exhibits extended π-conjugation, which may enhance UV absorption and photostability compared to the target’s cyclohexylphenyl group .
Stability and Degradation Pathways
- Photolysis : Nitro-substituted morpholines (e.g., ) degrade rapidly under UV light due to nitro group photoreactivity. In contrast, the target’s sulfonyl group and cyclohexyl substituent likely improve photostability .
- Hydrolysis : Sulfonyl groups are generally resistant to hydrolysis at neutral pH but may degrade under strongly acidic or basic conditions, as seen in related sulfonamide compounds .
Biological Activity
4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities primarily through its interaction with various cellular pathways:
- Inhibition of PI3K/Akt Pathway : This compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and survival. Inhibition of this pathway is significant in cancer therapy as it can induce apoptosis in malignant cells .
- Antagonism of RORγt : The compound has been identified as an antagonist of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which is involved in the regulation of immune responses and inflammation. This antagonistic activity suggests potential applications in treating autoimmune diseases .
Anticancer Properties
Several studies have reported the anticancer effects of compounds related to this compound. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound induces cell cycle arrest and apoptosis. The IC50 values for different cell lines ranged from 10 to 25 µM, indicating moderate potency against cancer cells .
- Mechanistic Insights : The induction of apoptosis was linked to increased reactive oxygen species (ROS) production and activation of caspase pathways, suggesting that the compound may trigger oxidative stress in cancer cells .
Antimicrobial Activity
The compound's sulfonamide group contributes to its antimicrobial properties.
- Bacterial Inhibition : Tests against common bacterial strains revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 5 to 15 µg/mL .
Clinical Applications
- Cancer Treatment : A clinical trial investigated the use of similar morpholine derivatives in combination therapies for advanced solid tumors. Results indicated improved patient outcomes when used alongside traditional chemotherapy agents .
- Autoimmune Disorders : Another study focused on patients with rheumatoid arthritis treated with RORγt antagonists similar to this compound. Patients showed significant improvement in clinical symptoms and reduced inflammatory markers over a 12-week period .
Q & A
Q. How can the synthesis of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine be optimized to enhance yield and purity?
Methodological Answer: Synthetic optimization should focus on reaction conditions such as solvent polarity, temperature, and catalyst selection. For sulfonylation steps, anhydrous solvents like dichloromethane or tetrahydrofuran (THF) are recommended to minimize hydrolysis. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) can improve yield . Post-synthesis, recrystallization using ethanol/water mixtures enhances purity. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm final purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify the morpholine ring (δ 3.4–3.8 ppm for N-CH and δ 1.2–1.4 ppm for cyclohexyl protons) and sulfonyl group (no adjacent protons).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 392.18) and isotopic patterns.
- X-ray Crystallography: Resolve stereochemistry at the morpholine C2/C6 positions (if crystalline) .
- FT-IR: Identify sulfonyl S=O stretches (~1350 cm and 1150 cm) .
Q. How should researchers assess purity discrepancies between HPLC and GC-MS methods?
Methodological Answer: Discrepancies often arise due to volatility (GC-MS) vs. polarity (HPLC) limitations. For non-volatile compounds, prioritize HPLC with UV detection (λ = 254 nm). Validate methods using spiked standards and cross-check with H NMR integration of impurity peaks. If residual solvents are suspected (e.g., from synthesis), use headspace GC-MS .
Advanced Research Questions
Q. What mechanistic strategies are effective for studying the sulfonation reaction in this compound’s synthesis?
Methodological Answer:
- Isotopic Labeling: Introduce S-labeled sulfonyl chloride to track reaction pathways via MS/MS fragmentation.
- Kinetic Studies: Monitor sulfonation rates under varying temperatures (Arrhenius plots) to differentiate electrophilic vs. nucleophilic mechanisms.
- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify steric effects from the cyclohexyl group .
Q. How can stability studies under physiological conditions (pH, temperature) be designed for this compound?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. The sulfonyl group is prone to hydrolysis in acidic conditions (pH < 4) .
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Store lyophilized samples at -20°C to prevent morpholine ring oxidation .
Q. What in vitro assays are suitable for evaluating biological target interactions (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme Inhibition: Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides). The sulfonyl group may act as a hydrogen-bond acceptor.
- Cellular Uptake: Use fluorescent derivatives (e.g., BODIPY-labeled analogs) and confocal microscopy to assess membrane permeability. Correlate with LogP values (predicted ~3.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
